molecular formula C21H16FN5O3 B3009770 N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide CAS No. 1251677-08-3

N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B3009770
CAS RN: 1251677-08-3
M. Wt: 405.389
InChI Key: HNVCWNPPPSNLTA-UHFFFAOYSA-N
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Description

The compound , N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide, is a structurally complex molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the benzyl acetamide backbone and the oxadiazole ring are present in the compounds discussed in the papers. These motifs are known to contribute to biological activities such as kinase inhibition and antioxidant properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic building blocks like phenyl acetic acid, which is converted into esters, hydrazides, and then cyclized with carbon disulfide to form oxadiazole derivatives . In the case of thiazole derivatives, the synthesis involves the reaction of thiazole with chloroacetamide compounds . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing halogenated intermediates and base-mediated cyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as NMR, FTIR, and mass spectroscopy . The presence of the oxadiazole ring and the benzyl acetamide moiety is crucial for the biological activity of these compounds. The molecular structure analysis of the compound would likely reveal a complex interplay of aromatic systems and heterocycles that contribute to its potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological activities. For instance, the thiazolyl derivatives have been evaluated for their Src kinase inhibitory activities , while the oxadiazole derivatives have been screened against various enzymes like acetylcholinesterase . The compound , with its fluorophenyl and oxadiazole groups, would likely undergo similar biological interactions, potentially leading to inhibition of specific enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their acidity constants, have been determined using UV spectroscopic studies . These properties are influenced by the substituents on the aromatic rings and the nature of the heterocycles present in the molecule. The compound , with its specific substituents, would have unique physical and chemical properties that could be elucidated through similar analytical techniques.

Relevant Case Studies

Although no direct case studies on the compound are provided, the papers discuss related compounds with significant biological activities. For example, the benzylthiazolyl derivative exhibited inhibition in cell proliferation of various cancer cells , and the benzimidazole-containing oxadiazole derivative was characterized by NMR to determine the ratio of its isomers . These studies provide a framework for understanding how the compound might be analyzed and its potential biological effects assessed.

Scientific Research Applications

Synthesis and Structure

  • The synthesis of various acetamides, including analogs to N1-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide, has been extensively studied. These compounds are synthesized through complex reactions involving different organic compounds, leading to a variety of derivatives with specific properties and potential applications in scientific research (Sunder & Maleraju, 2013).

Biological Activities

  • Compounds similar to N1-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide have been investigated for their biological activities. Some derivatives show significant anti-inflammatory activities, indicating potential therapeutic applications (Sunder & Maleraju, 2013).

Antimicrobial Properties

  • Many acetamide derivatives, including ones structurally related to N1-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide, have been assessed for their antimicrobial properties. These studies indicate that such compounds can be effective against a range of bacterial and fungal strains, making them valuable in the development of new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Potential in Drug Development

  • The diverse pharmacological activities of these acetamide derivatives, including anti-inflammatory and antimicrobial effects, highlight their potential in drug development. The specific attributes of N1-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide and its analogs could be leveraged in the creation of new therapeutic drugs targeting various diseases and conditions (Sunder & Maleraju, 2013); (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential uses, and assessment of its safety and environmental impact .

properties

IUPAC Name

N-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3/c22-16-8-4-7-15(11-16)20-24-21(30-26-20)17-9-10-19(29)27(25-17)13-18(28)23-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVCWNPPPSNLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide

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